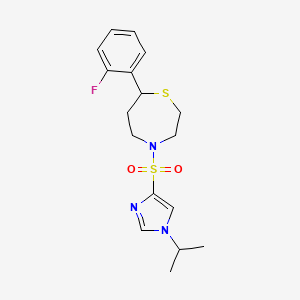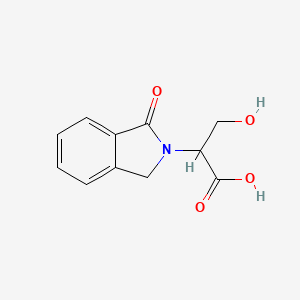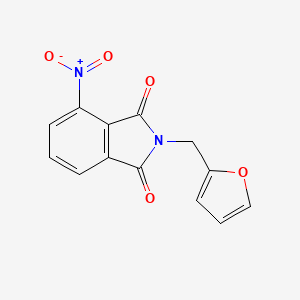![molecular formula C9H6BrN3O B3000796 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1207836-10-9](/img/structure/B3000796.png)
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
Vue d'ensemble
Description
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a pharmaceutical intermediate ingredient used in the preparation of Selpercatinib, a medication indicated for the treatment of patients with advanced cancers who test positive for certain RETs . This compound is known for its significant role in medicinal chemistry due to its unique structure and properties.
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is PDK1 . PDK1, or 3-phosphoinositide-dependent protein kinase-1, is a master kinase, which is crucial for the activation of numerous downstream kinases involved in diverse cellular responses.
Mode of Action
This compound acts as a PDK1 inhibitor . By inhibiting PDK1, it prevents the activation of downstream kinases, thereby disrupting the signaling pathways that are essential for cell proliferation and survival.
Biochemical Pathways
The inhibition of PDK1 affects several biochemical pathways, most notably the PI3K/Akt/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PDK1, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death.
Result of Action
The result of this compound’s action is anticancer and antiproliferative activity . By inhibiting PDK1 and disrupting the PI3K/Akt/mTOR pathway, it can induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonic acid 3-bromo-5-methoxypyridinamine salt with 2-chloropropene cyanide in the presence of potassium carbonate. The reaction is carried out in dimethylformamide at 20-30°C for 8 hours, followed by heating with diazabicyclo at 50-60°C for 20 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, dimethylformamide, and diazabicyclo. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Key intermediate in the production of Selpercatinib, a drug used to treat advanced cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine
Uniqueness
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to its specific structure, which allows it to act as a PDK1 inhibitor. This property distinguishes it from other similar compounds and makes it particularly valuable in medicinal chemistry .
Propriétés
IUPAC Name |
6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWRYBKHXGXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3000714.png)






![Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3000726.png)
![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)
![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)
![N-cyclopropyl-N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B3000729.png)



